molecular formula C19H12BrClN4O3 B12038536 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765910-48-3

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12038536
CAS No.: 765910-48-3
M. Wt: 459.7 g/mol
InChI Key: DVBLKKYVLSPNFY-YSURURNPSA-N
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Description

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C19H12BrClN4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as bromination, chlorination, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate exerts its effects is not fully understood. its structure suggests that it can interact with various molecular targets, potentially inhibiting or activating specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate stands out due to its specific combination of bromine, chlorine, and pyrazinylcarbonyl groups. This unique arrangement of functional groups provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

765910-48-3

Molecular Formula

C19H12BrClN4O3

Molecular Weight

459.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C19H12BrClN4O3/c20-13-5-6-17(28-19(27)14-3-1-2-4-15(14)21)12(9-13)10-24-25-18(26)16-11-22-7-8-23-16/h1-11H,(H,25,26)/b24-10+

InChI Key

DVBLKKYVLSPNFY-YSURURNPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NC=CN=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NC=CN=C3)Cl

Origin of Product

United States

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